diallyl 4-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate
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Overview
Description
Diallyl 4-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate is a complex organic compound with the molecular formula C30H28ClN3O4 and a molecular weight of 530.028 g/mol . This compound is notable for its unique structure, which includes a pyrazole ring, a chlorophenyl group, and a pyridinedicarboxylate moiety. It is used primarily in research settings and is part of a collection of rare and unique chemicals .
Preparation Methods
The synthesis of diallyl 4-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate involves several steps. The synthetic route typically starts with the preparation of the pyrazole ring, followed by the introduction of the chlorophenyl and phenyl groups. The final step involves the formation of the pyridinedicarboxylate moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high purity .
Chemical Reactions Analysis
Diallyl 4-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Scientific Research Applications
Diallyl 4-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Researchers study its interactions with various biological molecules to understand its potential biological activities.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: This compound is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of diallyl 4-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate involves its interaction with specific molecular targets. The pyrazole ring and the chlorophenyl group are key functional groups that interact with enzymes and receptors in biological systems. These interactions can modulate various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Diallyl 4-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate can be compared with other similar compounds, such as:
- Diallyl 4-[3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate
- Diallyl 4-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate
- Diallyl 4-[3-(2,5-dimethylphenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate These compounds share a similar core structure but differ in the substituents attached to the pyrazole ring. The unique combination of functional groups in this compound contributes to its distinct chemical and biological properties .
Properties
Molecular Formula |
C30H28ClN3O4 |
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Molecular Weight |
530.0 g/mol |
IUPAC Name |
bis(prop-2-enyl) 4-[3-(4-chlorophenyl)-1-phenylpyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C30H28ClN3O4/c1-5-16-37-29(35)25-19(3)32-20(4)26(30(36)38-17-6-2)27(25)24-18-34(23-10-8-7-9-11-23)33-28(24)21-12-14-22(31)15-13-21/h5-15,18,27,32H,1-2,16-17H2,3-4H3 |
InChI Key |
BQSKVKMYTAGOSL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OCC=C)C2=CN(N=C2C3=CC=C(C=C3)Cl)C4=CC=CC=C4)C(=O)OCC=C |
Origin of Product |
United States |
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